molecular formula C11H13ClN2O2 B1502937 2-Chloro-4-piperazinobenzoic acid CAS No. 74803-84-2

2-Chloro-4-piperazinobenzoic acid

Cat. No. B1502937
CAS RN: 74803-84-2
M. Wt: 240.68 g/mol
InChI Key: JOOUEMHNBMBHBZ-UHFFFAOYSA-N
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Description

2-Chloro-4-piperazinobenzoic Acid, also known as CPBA, is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . It is widely used in various scientific experiments due to its unique properties.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.69 g/mol . Further details about its physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Synthesis and Characterization

Compounds related to "2-Chloro-4-piperazinobenzoic acid" have been synthesized and characterized for potential applications in medicinal chemistry. For example, new derivatives of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were designed and synthesized as potential dual antihypertensive agents. These compounds, prepared as free bases and hydrochloride salts, were analyzed using solid-state NMR and IR spectroscopy to determine the protonation sites on the piperazine ring, revealing insights into their chemical behavior and potential pharmaceutical applications (Marvanová et al., 2016).

Stability Studies

Stability studies of related compounds under stress conditions have been conducted to understand their behavior in various environmental factors. A study on a new pharmaceutical substance, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, showed stability under high temperature, light, and oxidants but instability in hydrolysis conditions. This research aids in the development of regulatory documents for pharmaceutical substances and highlights the importance of stability in drug development (Gendugov et al., 2021).

Chemical Synthesis

The synthesis of biologically active compounds incorporating elements related to "this compound" has been described, showcasing the versatility of these compounds in chemical synthesis. For instance, the synthesis of 3-piperazine-bisbenzoxaboroles and their boronic acid analogs demonstrated unique molecular architectures determined by X-ray measurements. These compounds' synthesis and characterization pave the way for their application in various biological and chemical contexts (Adamczyk-Woźniak et al., 2013).

Novel Chemotherapies

Research into novel metal-based chemotherapies against tropical diseases involved compounds structurally related to "this compound." Copper and gold complexes of certain piperazine derivatives were synthesized and characterized, showing significant inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the potential of these compounds in developing new treatments for infectious diseases (Navarro et al., 2000).

Safety and Hazards

When handling 2-Chloro-4-piperazinobenzoic Acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-chloro-4-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-7-8(1-2-9(10)11(15)16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOUEMHNBMBHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672534
Record name 2-Chloro-4-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74803-84-2
Record name 2-Chloro-4-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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